![molecular formula C26H25N3O2 B2370211 1-Benzhydryl-3-(1-(cyclopropanecarbonyl)indolin-6-yl)urea CAS No. 1211350-90-1](/img/structure/B2370211.png)
1-Benzhydryl-3-(1-(cyclopropanecarbonyl)indolin-6-yl)urea
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Overview
Description
1-Benzhydryl-3-(1-(cyclopropanecarbonyl)indolin-6-yl)urea, also known as BCIU, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BCIU belongs to the class of urea derivatives and has been shown to exhibit promising anticancer and anti-inflammatory activities.
Scientific Research Applications
Versatile Access to Urea Derivatives
A study by Muccioli et al. (2003) describes a new method to access benzhydryl-phenylureas, including compounds similar to 1-Benzhydryl-3-(1-(cyclopropanecarbonyl)indolin-6-yl)urea. This method involves the reaction of substituted benzils with substituted phenylureas under microwave irradiation, demonstrating an efficient synthesis route for such urea derivatives (Muccioli et al., 2003).
Inhibitors of Soluble Epoxide Hydrolase
Rose et al. (2010) explored the structure-activity relationships of 1,3-disubstituted ureas possessing a piperidyl moiety as inhibitors of human and murine soluble epoxide hydrolase (sEH). This study contributes to understanding the pharmacological potential of similar urea compounds, including 1-Benzhydryl-3-(1-(cyclopropanecarbonyl)indolin-6-yl)urea, in regulating inflammatory and pain responses (Rose et al., 2010).
Reactions of Anthranilic Acid Derivatives
Papadopoulos (1984) investigated the reactions of derivatives of anthranilic acid with 3‐chloropropyl isocyanate, leading to various urea derivatives. This research provides insights into the chemical behavior and potential applications of urea derivatives, including those structurally related to 1-Benzhydryl-3-(1-(cyclopropanecarbonyl)indolin-6-yl)urea (Papadopoulos, 1984).
Antibacterial Screening of Urea Derivatives
Mulwad and Mir (2008) synthesized and screened various N-[coumarin-6-yl] urea derivatives for antibacterial activities. This study highlights the potential of urea derivatives, including those structurally related to 1-Benzhydryl-3-(1-(cyclopropanecarbonyl)indolin-6-yl)urea, in developing new antibacterial agents (Mulwad & Mir, 2008).
Crystal Structure Analysis
Kang et al. (2015) analyzed the crystal structure of cyclosulfamuron, a compound structurally similar to 1-Benzhydryl-3-(1-(cyclopropanecarbonyl)indolin-6-yl)urea. This study provides valuable information on the molecular configuration and potential interactions of similar urea derivatives (Kang et al., 2015).
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The indole nucleus, a key component of this compound, is known for its diverse biological activities and therapeutic possibilities . The benzhydryl motif, another component of this compound, is present in drugs with anti-histamine, anti-hypertensive, anti-migraine, and anti-allergenic properties .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
A study on similar 1-aryl-3-(1-acylpiperidin-4-yl) urea inhibitors in mice revealed substantial improvements in pharmacokinetic parameters over previously reported 1-adamantylurea based inhibitors . For example, 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea showed a 7-fold increase in potency, a 65-fold increase in Cmax, and a 3300-fold increase in AUC over its adamantane analogue .
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
properties
IUPAC Name |
1-benzhydryl-3-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2/c30-25(21-11-12-21)29-16-15-18-13-14-22(17-23(18)29)27-26(31)28-24(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,13-14,17,21,24H,11-12,15-16H2,(H2,27,28,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYFWIWHSRMTSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzhydryl-3-(1-(cyclopropanecarbonyl)indolin-6-yl)urea |
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